molecular formula C15H13N3O3S B2723045 7-hydroxy-5-oxo-N-(1-(pyridin-4-yl)ethyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251596-25-4

7-hydroxy-5-oxo-N-(1-(pyridin-4-yl)ethyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2723045
CAS No.: 1251596-25-4
M. Wt: 315.35
InChI Key: FLSMVDDLUYXAMY-UHFFFAOYSA-N
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Description

7-hydroxy-5-oxo-N-(1-(pyridin-4-yl)ethyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, demonstrating high affinity for FGFR1, FGFR2, FGFR3, and FGFR4. This small molecule is a key research tool for investigating the pathological roles of FGFR signaling, which is frequently dysregulated in various cancers through gene amplification, mutations, and fusions. Its primary research value lies in its application for studying tumorigenesis, angiogenesis, and cell proliferation and survival pathways in models of cancers such as urothelial carcinoma, hepatocellular carcinoma, and breast cancer, where FGFR pathways are often implicated. The compound exerts its mechanism by binding to the ATP-binding pocket of the FGFR kinase domain, thereby potently inhibiting receptor autophosphorylation and subsequent downstream signaling through key pathways like FRS2, RAS-MAPK, and PI3K-AKT. Researchers utilize this inhibitor to elucidate the functional consequences of abrogated FGFR signaling in vitro and in vivo, to identify synthetic lethal interactions, and to explore mechanisms of resistance to targeted cancer therapies. Its high selectivity profile makes it an invaluable compound for deconvoluting the complex biology of FGFR-driven malignancies and for supporting the preclinical validation of novel therapeutic strategies aimed at this important receptor tyrosine kinase family. [Source: https://patents.google.com/patent/US20140088057A1/en] [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5814373/]

Properties

IUPAC Name

7-hydroxy-5-oxo-N-(1-pyridin-4-ylethyl)-4H-thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-8(9-2-5-16-6-3-9)17-14(20)11-12(19)13-10(4-7-22-13)18-15(11)21/h2-8H,1H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSMVDDLUYXAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=C(C3=C(C=CS3)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

7-Hydroxy-5-oxo-N-(1-(pyridin-4-yl)ethyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H14N2O3S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This structure highlights the thieno[3,2-b]pyridine core, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, a study on a series of thieno[3,2-b]pyridine derivatives demonstrated that modifications at the 6-carboxamide position significantly influenced their inhibitory effects on cancer cell lines. The derivatives showed IC50 values ranging from 1.49 μM to 2.94 μM against Polo-like kinase 1 (Plk1), a key regulator in cell cycle progression and a target for cancer therapy .

The proposed mechanism of action includes inhibition of Plk1 activity, leading to disruption of mitotic processes in cancer cells. This inhibition is attributed to the ability of the compound to bind selectively to the Plk1 polo-box domain (PBD), which is essential for its function in cell division .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups significantly affects the biological activity of the compound. For example:

  • Hydroxyl Group : The 7-hydroxy substitution enhances binding affinity and biological activity.
  • Pyridinyl Substituent : The N-(1-(pyridin-4-yl)ethyl) group appears critical for maintaining activity against Plk1 .

Data Table: Inhibitory Activity

CompoundIC50 (μM)Target
This compound1.49 - 2.94Plk1
Other Derivative A5.00Plk1
Other Derivative B10.00Plk1

Case Study: In Vivo Efficacy

In vivo studies conducted on murine models have shown that administration of thieno[3,2-b]pyridine derivatives resulted in significant tumor reduction compared to control groups. The study highlighted a dose-dependent response with optimal efficacy observed at doses correlating with in vitro IC50 values .

Clinical Relevance

The potential clinical relevance of this compound lies in its ability to act as a selective Plk1 inhibitor, offering a targeted approach in cancer therapy. Further clinical trials are necessary to evaluate its safety and efficacy in human subjects.

Scientific Research Applications

The compound exhibits various biological activities, particularly in anticancer research. Its structure allows it to interact with key cellular targets, making it a candidate for further exploration in drug development.

Anticancer Properties

Recent studies have shown that compounds similar to 7-hydroxy-5-oxo-N-(1-(pyridin-4-yl)ethyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide possess significant anticancer properties. For instance, derivatives of thieno[3,2-b]pyridine have demonstrated inhibitory effects on Polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation. The compound's IC50 values against Plk1 range from 1.49 μM to 2.94 μM, indicating potent activity against cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Hydroxyl Group : The presence of a 7-hydroxy group enhances binding affinity and biological activity.
  • Pyridinyl Substituent : The N-(1-(pyridin-4-yl)ethyl) moiety is essential for maintaining activity against Plk1 .

Data Table: Inhibitory Activity

CompoundIC50 (μM)Target
This compound1.49 - 2.94Plk1
Other Derivative A5.00Plk1
Other Derivative B10.00Plk1

In Vivo Efficacy

In vivo studies using murine models have demonstrated that thieno[3,2-b]pyridine derivatives lead to significant tumor reduction compared to control groups. These studies indicate a dose-dependent response correlating with in vitro IC50 values, underscoring the potential clinical relevance of this compound as a targeted cancer therapy .

Clinical Relevance

The selective inhibition of Plk1 by this compound positions it as a promising candidate for cancer treatment. However, further clinical trials are necessary to assess its safety and efficacy in human subjects.

Comparison with Similar Compounds

Research Implications and Limitations

  • Biological activity : The target compound’s pyridin-4-yl group may confer selectivity for targets like kinases or GPCRs, whereas the analogue’s chlorophenyl group could favor hydrophobic binding pockets.
  • Data gaps : Specific pharmacological data (e.g., IC50, logP) are absent in the provided evidence, necessitating experimental validation.
  • Synthetic challenges : Modifying the carboxamide substituent (e.g., introducing pyridine vs. chlorophenyl) requires tailored synthetic protocols, as seen in ’s focus on heterocyclic coupling .

Q & A

Basic: What are the standard synthetic approaches for preparing this compound, and what experimental conditions are critical for achieving high yields?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, starting with the formation of the thieno[3,2-b]pyridine core. Key steps include:

  • Cyclocondensation : Reacting thiourea derivatives with α,β-unsaturated ketones under acidic conditions to form the dihydrothienopyridine scaffold.
  • Functionalization : Introducing the pyridinyl ethyl group via nucleophilic substitution or amidation reactions. For example, coupling 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylic acid with 1-(pyridin-4-yl)ethylamine using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Purification : Recrystallization from ethyl acetate/ethanol mixtures (3:2 v/v) improves purity, as demonstrated in similar heterocyclic syntheses .
    Critical conditions include strict temperature control (reflux at 110–120°C for 8–10 hours), inert atmosphere (N₂/Ar), and stoichiometric precision to minimize byproducts.

Basic: What safety protocols and hazard mitigation strategies should be prioritized during handling?

Methodological Answer:

  • Hazard Classification : Classified as a laboratory chemical with potential irritant properties. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Avoid direct skin/eye contact; rinse affected areas with water for 15 minutes .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources. Monitor for decomposition (e.g., color changes) .

Advanced: How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Determines precise bond lengths, angles, and conformation. For example, the dihydrothienopyridine ring may adopt a flattened boat conformation, with deviations from planarity quantified (e.g., C5 atom deviation: 0.224 Å) .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., C–H···O bonds) that stabilize crystal packing, reported as bifurcated chains along the c-axis .
  • Complementary Techniques : Use ¹H/¹³C NMR to confirm proton environments and ESI-MS for molecular weight validation. Compare experimental data with DFT-calculated spectra to validate tautomeric forms .

Advanced: How can computational reaction path search methods optimize synthesis and reduce trial-and-error experimentation?

Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and energy barriers for key steps (e.g., cyclocondensation). Software like Gaussian or ORCA can predict regioselectivity in amidation .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s workflow integrates computational screening with experimental validation, reducing development time by 40–60% .
  • Microkinetic Modeling : Simulate reaction networks to identify rate-limiting steps and byproduct formation pathways .

Advanced: How should researchers address contradictions in reaction yield data across studies?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) and quantify their effects. Central Composite Designs (CCD) are effective for non-linear optimization .
  • Statistical Analysis : Apply ANOVA to identify significant factors and interactions. For example, a study on thiazolopyrimidine synthesis found that solvent polarity (p < 0.01) and reaction time (p < 0.05) were critical for yield discrepancies .
  • Reproducibility Checks : Validate methods using standardized reagents and equipment. Cross-lab collaborations can rule out instrumentation bias .

Advanced: What mechanistic insights guide the optimization of substitution reactions at the pyridine moiety?

Methodological Answer:

  • Nucleophilic Aromatic Substitution (NAS) : Electron-withdrawing groups (e.g., oxo) activate the pyridine ring for substitution. Monitor intermediates via HPLC to track regioselectivity .
  • Catalyst Screening : Test palladium complexes (e.g., Pd(PPh₃)₄) for coupling reactions. For example, Suzuki-Miyaura coupling introduces aryl groups at the 4-position with >80% efficiency under mild conditions (60°C, 12 h) .
  • Byproduct Analysis : Use LC-MS to detect sulfoxide or sulfone derivatives from over-oxidation. Adjust stoichiometry of oxidizing agents (e.g., mCPBA) to minimize side reactions .

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